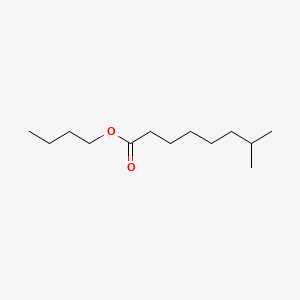
Butyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl isononanoate is an ester compound with the molecular formula C13H26O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in skincare and haircare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl isononanoate is typically synthesized through the esterification reaction between butanol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
C4H9OH+C9H19COOH→C9H19COOC4H9+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The crude ester product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Butyl isononanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butanol and isononanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products
Hydrolysis: Butanol and isononanoic acid.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
Butyl isononanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient in skincare and haircare products to provide a smooth, non-greasy feel.
Pharmaceuticals: Acts as a solvent and carrier for active ingredients in topical formulations.
Industrial Applications: Used as a plasticizer in the production of polymers and resins.
Mechanism of Action
The primary mechanism of action of butyl isononanoate in cosmetic formulations is its ability to form a thin, occlusive layer on the skin or hair surface. This layer helps to retain moisture and provides a smooth, silky feel. The compound interacts with the lipid components of the skin barrier, enhancing its emollient properties.
Comparison with Similar Compounds
Butyl isononanoate can be compared with other esters such as isononyl isononanoate and ethylhexyl isononanoate.
Isononyl isononanoate: Similar emollient properties but with a slightly different molecular structure, leading to variations in texture and absorption.
Ethylhexyl isononanoate: Known for its excellent spreadability and lightweight feel, making it suitable for use in sunscreens and other leave-on products.
Conclusion
This compound is a versatile ester compound with significant applications in the cosmetics, pharmaceutical, and industrial sectors. Its unique properties make it an essential ingredient in various formulations, providing benefits such as smooth texture, non-greasy feel, and enhanced moisture retention.
Properties
CAS No. |
97259-92-2 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
butyl 7-methyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-4-5-11-15-13(14)10-8-6-7-9-12(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
KDRCJAKUDFVQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


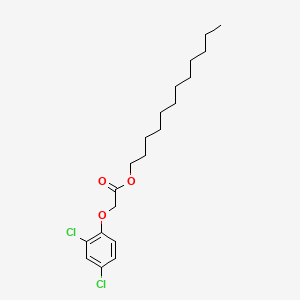
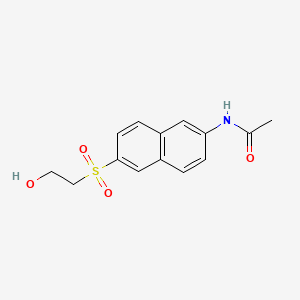
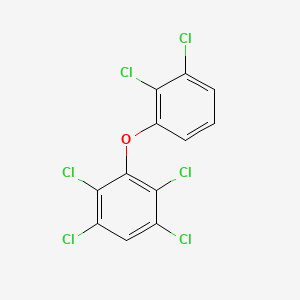
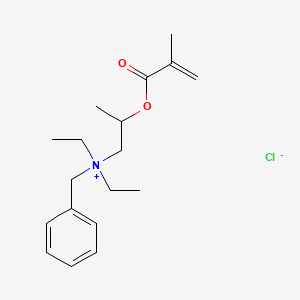



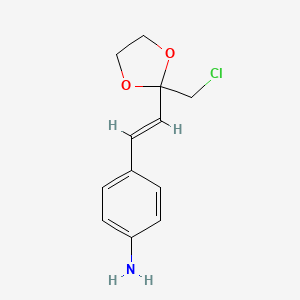
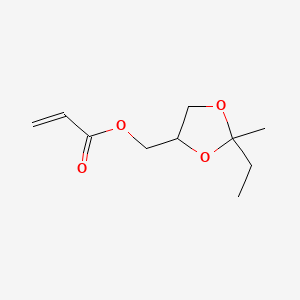

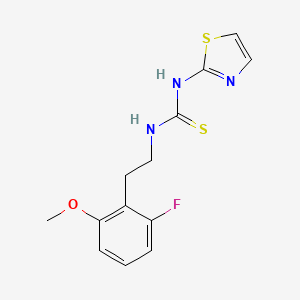
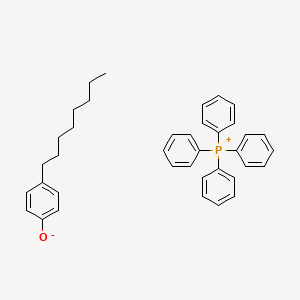

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
